![molecular formula C12H15BN2O2S B6266054 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine CAS No. 1580489-60-6](/img/no-structure.png)
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine
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Description
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine, commonly known as TMPyP, is a versatile and powerful small molecule that has numerous applications in various scientific fields. It was first synthesized in the early 1990s and has since been studied extensively. TMPyP is a heterocyclic compound that has a wide range of biological activities, including anticancer, anti-inflammatory, and antioxidant properties. It has been used in a variety of scientific research applications, including drug design, nanotechnology, and drug delivery.
Scientific Research Applications
- Borylation at Benzylic C-H Bonds : HBpin serves as a versatile reagent for borylation reactions. In the presence of a palladium catalyst, it can selectively borylate benzylic C-H bonds in alkylbenzenes, forming pinacol benzyl boronates .
- Hydroboration of Alkynes and Alkenes : Transition metal-catalyzed hydroboration of alkynes and alkenes can be achieved using HBpin. This process leads to the formation of boron-containing compounds with diverse applications .
- HBpin participates in coupling reactions with aryl iodides, catalyzed by copper. The outcome is the formation of aryl boronates, which find use in medicinal chemistry, materials science, and organic synthesis .
- Chiral Allenyl Boronates : Asymmetric hydroboration of 1,3-enynes using HBpin results in chiral allenyl boronates. These compounds are valuable intermediates for constructing complex molecules with high stereocontrol .
- HBpin derivatives, such as 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , have been employed in the synthesis of fluorenylborolane. This compound has applications in materials science and organic electronics .
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one is another intriguing derivative. Researchers have explored its properties and potential applications, although further studies are needed .
Borylation Reactions
Aryl Boronates Synthesis
Asymmetric Synthesis
Fluorenylborolane Derivatives
Benzoxazinone Derivatives
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,3]thiazolo[5,4-b]pyridine' involves the coupling of a boronic acid derivative with a thiazolopyridine derivative.", "Starting Materials": [ "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "2-bromo-5-chlorothiazole", "2-aminopyridine", "potassium carbonate", "palladium acetate", "copper(II) acetate", "N,N-dimethylformamide", "toluene", "ethanol" ], "Reaction": [ "The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane is reacted with palladium acetate and copper(II) acetate in N,N-dimethylformamide to form the boronic acid derivative.", "The 2-bromo-5-chlorothiazole is reacted with potassium carbonate in N,N-dimethylformamide to form the thiazolopyridine derivative.", "The boronic acid derivative and thiazolopyridine derivative are coupled using palladium acetate as a catalyst in toluene.", "The resulting product is purified using ethanol." ] } | |
CAS RN |
1580489-60-6 |
Molecular Formula |
C12H15BN2O2S |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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